2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a phenyl group, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into amines.
Substitution: The phenyl and benzylidene groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl and benzylidene rings .
Scientific Research Applications
2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its phenyl and benzylidene groups can interact with cellular receptors, modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
What sets 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide apart from similar compounds is its unique combination of hydroxyl groups on the benzylidene ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O4/c1-10-2-5-12(6-3-10)18-15(22)16(23)19-17-9-11-4-7-13(20)8-14(11)21/h2-9,20-21H,1H3,(H,18,22)(H,19,23)/b17-9+ |
InChI Key |
QLBPLIDVBXYKLS-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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